![molecular formula C18H14FN3O3S B2505463 N-[2-(4-氟苯基)-5,5-二氧代-4,6-二氢噻吩并[3,4-c]吡唑-3-基]苯甲酰胺 CAS No. 681266-90-0](/img/structure/B2505463.png)

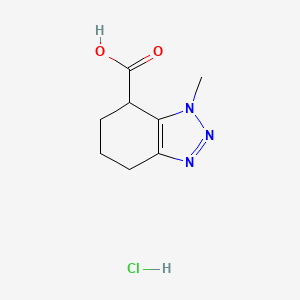

N-[2-(4-氟苯基)-5,5-二氧代-4,6-二氢噻吩并[3,4-c]吡唑-3-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

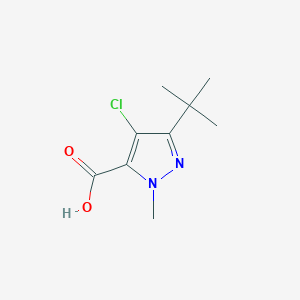

Synthesis Analysis

The synthesis of various benzamide derivatives has been a topic of interest in recent research due to their potential biological applications. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, highlighting the significance of antipyrine derivatives in drug chemistry . Similarly, other studies have reported the synthesis of antipyrine-like derivatives, such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, which were characterized by X-ray structure, Hirshfeld surface analysis, and DFT calculations . These syntheses often involve multi-step reactions and are characterized by various spectroscopic techniques to confirm the structures of the synthesized compounds .

Molecular Structure Analysis

The molecular structures of these benzamide derivatives are often confirmed through single-crystal X-ray diffraction studies. For example, a novel pyrazole derivative was analyzed and found to have a twisted conformation between the pyrazole and thiophene rings, adopting an E-form and an envelope conformation . The solid-state structures of antipyrine derivatives were analyzed through Hirshfeld surface analysis, revealing that molecular sheets are primarily formed by hydrogen bonds, with stabilization dominated by electrostatic energy contributions .

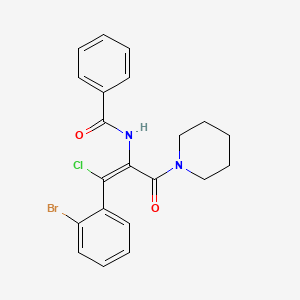

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored through various biological evaluations. For instance, the synthesized benzamide derivatives were screened against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showing inhibitory potential . Additionally, some derivatives have been tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, with certain compounds displaying interesting cytotoxic activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are characterized using a range of spectroscopic techniques, including FT-IR, NMR, MS, and UV-visible spectra. These techniques help in understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking interactions, which contribute to the crystal packing and stability of the compounds . Thermal analysis, such as thermogravimetric analysis, is also conducted to study the thermal decomposition of the compounds . Additionally, the electronic structures and molecular geometries are optimized and calculated using ab-initio methods, providing insights into the electrophilic and nucleophilic regions of the molecular surface .

科学研究应用

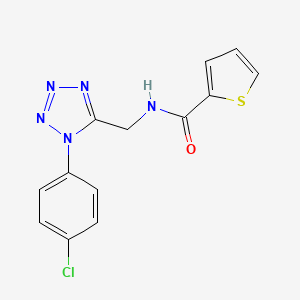

抗禽流感病毒活性

一种合成基于苯甲酰胺的 5-氨基吡唑的新途径,包括与 N-[2-(4-氟苯基)-5,5-二氧代-4,6-二氢噻吩并[3,4-c]吡唑-3-基]苯甲酰胺相关的衍生物,已显示出显着的抗禽流感病毒活性。这些化合物在体外进行了抑制流感 A 病毒(H5N1 亚型)的能力测试,表明具有显着的抗病毒活性,合成化合物之间的病毒减少率在 85-65% 之间 (Hebishy 等,2020)。

抗病原活性

对与基于苯甲酰胺的化合物具有结构相似性的硫脲衍生物的研究揭示了显着的抗病原活性,特别是对铜绿假单胞菌和金黄色葡萄球菌菌株。这些发现强调了基于苯甲酰胺衍生物(包括 N-[2-(4-氟苯基)-5,5-二氧代-4,6-二氢噻吩并[3,4-c]吡唑-3-基]苯甲酰胺)的结构开发具有抗生物膜特性的新型抗菌剂的潜力 (Limban 等,2011)。

抗增殖活性

已经设计并合成了与 N-[2-(4-氟苯基)-5,5-二氧代-4,6-二氢噻吩并[3,4-c]吡唑-3-基]苯甲酰胺具有核心结构的吡唑-磺酰胺衍生物。对这些衍生物进行了对癌细胞系的抗增殖活性测试,显示出有希望的广谱抗肿瘤活性。这突出了苯甲酰胺衍生物在癌症治疗中的潜在治疗应用 (Mert 等,2014)。

氟化杂环化合物的合成

已经探索了使用含氟结构单元合成杂环化合物,包括与苯甲酰胺衍生物相关的化合物。这种方法允许有效合成含氟吡唑啉酮和其他杂环,展示了氟在药物化学中的多功能性以及开发新型治疗剂的潜力 (Shi 等,1996)。

未来方向

The future directions for research on “N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” could include further exploration of its synthesis, characterization, and potential applications. This could involve more detailed studies of its physical and chemical properties, as well as its biological activity .

属性

IUPAC Name |

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O3S/c19-13-6-8-14(9-7-13)22-17(15-10-26(24,25)11-16(15)21-22)20-18(23)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWAXTVHRYEQAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B2505380.png)

![2-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2505381.png)

![N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2505390.png)

![N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2505392.png)

![N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2505393.png)

![[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclobutyl]methanol](/img/structure/B2505398.png)

![1-allyl-4-(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2505403.png)